[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate
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Overview
Description
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dimethylbenzaldehyde with thiophene-2-carboxylic acid in the presence of an appropriate catalyst. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods for thiophene derivatives often involve large-scale reactions using continuous flow reactors to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, as well as catalysts such as palladium or copper complexes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate can be compared with other similar thiophene derivatives, such as:
Tipepidine: A thiophene derivative used as an antitussive agent.
Tioconazole: An antifungal agent containing a thiophene nucleus.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Properties
IUPAC Name |
[(Z)-[(3,4-dimethylphenyl)-phenylmethylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S/c1-14-10-11-17(13-15(14)2)19(16-7-4-3-5-8-16)21-23-20(22)18-9-6-12-24-18/h3-13H,1-2H3/b21-19- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIDLHNQUJKUQO-VZCXRCSSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CS2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\OC(=O)C2=CC=CS2)/C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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